molecular formula C11H17ClN2O2 B8310544 6-Chloro-1-butyl-3-propyluracil

6-Chloro-1-butyl-3-propyluracil

Cat. No. B8310544
M. Wt: 244.72 g/mol
InChI Key: DXUSWCYILDMQCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-1-butyl-3-propyluracil is a useful research compound. Its molecular formula is C11H17ClN2O2 and its molecular weight is 244.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-1-butyl-3-propyluracil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-1-butyl-3-propyluracil including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Chloro-1-butyl-3-propyluracil

Molecular Formula

C11H17ClN2O2

Molecular Weight

244.72 g/mol

IUPAC Name

1-butyl-6-chloro-3-propylpyrimidine-2,4-dione

InChI

InChI=1S/C11H17ClN2O2/c1-3-5-7-13-9(12)8-10(15)14(6-4-2)11(13)16/h8H,3-7H2,1-2H3

InChI Key

DXUSWCYILDMQCD-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=CC(=O)N(C1=O)CCC)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 7 g of 6-chloro-3-propyluracil, 10.28 g of butyl bromide, 10.28 g of potassium carbonate, 6 g of potassium iodide and 80 ml of dimethylformamide was stirred at room temperature for 23 hours. After the reaction solution was concentrated to dryness under reduced pressure, 300 ml each of chloroform and water were added to the residue, and the mixture was shaken. The chloroform layer was washed with water and then concentrated to dryness under reduced pressure to give 6-chloro-1-butyl-3-propyluracil as a brown oily substance. This product, without being purified, was dissolved in 20 ml of ethanol, and 20 ml of 100% hydrazine hydrate was added to the solution, followed by stirring at room temperature for 1 hour. The reaction solution was concentrated to dryness under reduced pressure and the residue was washed with water and recrystallized from a mixture of ethanol, ethyl acetate and isopropyl ether to give 7 g of yellow prisms of 6-hydrazino-1-butyl-3-propyluracil melting at 146°-147° C.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
10.28 g
Type
reactant
Reaction Step One
Quantity
10.28 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

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